molecular formula C9H16O2 B15486864 7-Methyl-6,10-dioxaspiro[4.5]decane CAS No. 5413-44-5

7-Methyl-6,10-dioxaspiro[4.5]decane

Cat. No.: B15486864
CAS No.: 5413-44-5
M. Wt: 156.22 g/mol
InChI Key: WVFNYHZZLJAPHY-UHFFFAOYSA-N
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Description

Contextual Significance of Spiroketals in Natural Product Chemistry

Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are linked by a single common atom, which is a ketal carbon. This structural motif is not merely a chemical curiosity but is a recurring feature in a vast array of biologically active natural products. acs.orgwikipedia.org These compounds are found in diverse sources, including insects, marine organisms, bacteria, and plants. acs.org The spiroketal unit is often crucial for the biological activity of the parent molecule. researchgate.netnih.gov Prominent examples of natural products containing a spiroketal core include polyketide ionophore antibiotics, which play a role in transporting ions across biological membranes, and various insect pheromones. acs.orgwikipedia.org The 1,6-dioxaspiro[4.5]decane ring system, in particular, is a common structural representative and forms the core of many potent natural products. researchgate.netsemanticscholar.org

The inherent three-dimensionality and conformational rigidity of the spiroketal framework have garnered significant interest from medicinal and pharmaceutical chemists. wikipedia.orgnih.gov This has led to its incorporation into structure-based drug design and the development of screening libraries. wikipedia.org The synthesis of spiroketals, especially those with specific stereochemistry, presents a considerable challenge and is an active area of research. nih.govnih.gov

Research Trajectory of 7-Methyl-6,10-dioxaspiro[4.5]decane as a Model Spiroketal

This compound, also known by the trivial name conophthorin, serves as an exemplary model for the study of spiroketals. researchgate.net Its relatively simple structure, featuring a methyl group on the six-membered ring of the 1,6-dioxaspiro[4.5]decane skeleton, makes it an ideal substrate for developing and refining synthetic methodologies that can then be applied to more complex natural products. researchgate.netsemanticscholar.org

The compound is a known semiochemical, a chemical messenger, for numerous coleopteran and hymenopteran insects. researchgate.net For instance, it is a pheromone component for the common wasp and the pine beetle. nih.gov This biological relevance provides a direct impetus for its study, as understanding its synthesis and stereochemistry is crucial for elucidating its role in chemical ecology. researchgate.net Research has focused on the stereoselective synthesis of its various stereoisomers to investigate their distinct biological activities. researchgate.netnih.gov The development of synthetic routes to access specific enantiomers and diastereomers of 7-methyl-1,6-dioxaspiro[4.5]decane has been a significant theme in the academic literature. nih.govdocumentsdelivered.com

Overview of Key Academic Research Themes Pertaining to this compound

Academic research concerning this compound is multifaceted, encompassing several key themes:

Stereoselective Synthesis: A primary focus of research has been the development of efficient and stereocontrolled methods for the synthesis of the different stereoisomers of 7-methyl-1,6-dioxaspiro[4.5]decane. nih.govdocumentsdelivered.com This is driven by the fact that the biological activity of chiral molecules like pheromones is often dependent on their specific stereochemistry. researchgate.net

Pheromonal Activity: The role of 7-methyl-1,6-dioxaspiro[4.5]decane as a pheromone in various insect species is a major area of investigation. researchgate.netnih.gov Studies explore how different stereoisomers influence insect behavior, with some acting as attractants and others as repellents or inhibitors. researchgate.net This research has practical implications for pest management strategies.

Model for Spiroketal Chemistry: Due to its fundamental structure, this compound is frequently used as a model system to explore the fundamental principles of spiroketal formation and reactivity. lookchem.com This includes studying the thermodynamic and kinetic aspects of spiroketalization reactions. nih.gov

Analytical and Spectroscopic Characterization: Detailed analysis of the NMR spectra and other spectroscopic data of the various isomers of 7-methyl-1,6-dioxaspiro[4.5]decane is essential for their unambiguous identification and for understanding their conformational preferences.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₆O₂ nih.gov
Molecular Weight156.22 g/mol nih.gov
XLogP31.7 nih.gov
Exact Mass156.115029749 Da nih.gov
Monoisotopic Mass156.115029749 Da nih.gov

Stereoisomers of 7-Methyl-1,6-dioxaspiro[4.5]decane

The structure of 7-Methyl-1,6-dioxaspiro[4.5]decane contains two stereocenters, leading to the existence of multiple stereoisomers. The specific configuration of these stereocenters is crucial for the compound's biological activity.

StereoisomerCAS Number
(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane68108-90-7
(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decaneNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5413-44-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

9-methyl-6,10-dioxaspiro[4.5]decane

InChI

InChI=1S/C9H16O2/c1-8-4-7-10-9(11-8)5-2-3-6-9/h8H,2-7H2,1H3

InChI Key

WVFNYHZZLJAPHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(O1)CCCC2

Origin of Product

United States

Natural Occurrence and Chemoecological Relevance

Isolation and Identification from Biological Sources

The identification of 7-Methyl-6,10-dioxaspiro[4.5]decane from biological sources has been a subject of extensive research, primarily focusing on its role as an insect pheromone and signaling molecule.

Numerous insect species are known to biosynthesize this compound endogenously. acs.org The compound is typically produced in specialized glands and released to convey specific messages to other individuals of the same or different species. These chemical signals are integral to behaviors such as aggregation, mating, and host selection. The production can be specific to one sex and may vary depending on the insect's life stage and ecological context.

The production of this spiroketal has been identified and studied in several key insect families.

Bark beetles are among the most studied groups in relation to this compound. In the great spruce bark beetle, Dendroctonus micans, this compound has been identified as a component of its attractant pheromone blend.

The compound is famously named conophthorin after its initial discovery in pine cone beetles of the genus Conophthorus. acs.org Both the white pine cone beetle (Conophthorus coniperda) and the ponderosa pine cone beetle (Conophthorus ponderosae) utilize it as a pheromone.

Research on the fir bark beetle, Cryphalus piceae, has shown that the (5S, 7S)-(-)-enantiomer of the compound is present in its frass (a mixture of excrement and wood dust). This specific isomer acts as an inhibitor, reducing the aggregation response of the beetles.

Similarly, in the ash bark beetle, Leperisinus varius, males produce E-7-methyl-1,6-dioxaspiro[4.5]decane. This compound functions as an inhibitory signal, diminishing the attraction of other beetles to pheromone-baited traps.

Table 1: Role of this compound in Bark Beetles

Species Common Name Role of Compound
Dendroctonus micans Great Spruce Bark Beetle Attractant
Conophthorus coniperda White Pine Cone Beetle Pheromone
Conophthorus ponderosae Ponderosa Pine Cone Beetle Pheromone
Cryphalus piceae Fir Bark Beetle Aggregation Inhibitor
Leperisinus varius Ash Bark Beetle Inhibitory Signal

Within the Hymenoptera order, the common wasp, Paravespula vulgaris, is a notable producer of this compound. It is a recognized component of this species' pheromone blend. acs.org While various spiroketals have been identified in the secretions of different bee species, the specific presence of this compound in Andrena bees is not extensively documented in available scientific literature.

Despite extensive research into the semiochemicals associated with wood-boring insects, a direct link or association between the bronze birch borer, Agrilus anxius, and the production or response to this compound has not been established in the reviewed scientific literature.

Specific Organisms Exhibiting this compound Biosynthesis

Proposed Biosynthetic Pathways and Precursors

The biosynthesis of spiroketals like this compound in insects is believed to follow the polyketide pathway. nih.gov This pathway is responsible for producing a wide variety of secondary metabolites in microorganisms, plants, and insects. nih.goveje.cz

Polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKS). nih.gov The process begins with simple carboxylic acid precursors, such as acetate (B1210297) and propionate, which are derived from an insect's primary metabolism, like fatty acid synthesis. nih.govnih.gov These precursor units are sequentially condensed to build a linear poly-β-keto chain in an assembly-line fashion. youtube.comyoutube.com

Following the chain assembly, a series of enzymatic modifications, including reductions and cyclizations, occurs. The formation of the characteristic spiroketal structure is a key step, which happens after the polyketide chain is processed. rsc.org While the general framework of polyketide synthesis is understood, the specific PKS enzymes and genes responsible for producing pheromones like conophthorin in insects are still an active area of investigation. nih.gov One hypothesized biosynthetic route for conophthorin originates from fatty acid precursors. acs.org

Role of this compound in Chemical Communication Systems

This compound is a multifaceted signaling molecule, or semiochemical, prevalent in the communication networks of numerous coleopteran and hymenopteran insects. researchgate.net Its function is highly context-dependent, varying significantly among different species. The compound's diverse roles underscore its importance in orchestrating interactions critical for survival and reproduction. researchgate.net

Pheromonal Functions (Aggregation and Anti-aggregation Signals)

As a pheromone, this compound can elicit opposing behavioral responses, acting as either an attractant for aggregation or as a repellent to prevent overcrowding.

This compound serves as an aggregation pheromone component for certain species of twig beetles. researchgate.net For instance, it is a key attractant for two species within the Pityophthorus genus, facilitating the mass gathering of these beetles, which is often a prerequisite for successful host colonization and mating. researchgate.net

Conversely, this compound functions as an anti-aggregation pheromone , or repellent, for several other bark beetle species. researchgate.net It is produced by the males of the ash bark beetle, Leperisinus varius, and has been identified in the frass of the fir bark beetle, Cryphalus piceae. researchgate.net In field studies, the addition of this compound to traps baited with attractants significantly reduced the capture of L. varius. researchgate.net This inhibitory effect helps to regulate population density on a host resource, preventing deleterious competition from overcrowding. researchgate.net

Interestingly, the stereochemistry of the molecule can be crucial for its biological activity. In the case of Cryphalus piceae, only the naturally produced (-)-enantiomer of this compound was effective in inhibiting aggregation, while the non-natural enantiomer showed no biological activity. researchgate.net For L. varius, however, both enantiomers proved to be inhibitory. researchgate.net

SpeciesPheromonal FunctionBehavioral ResponseReference
Pityophthorus spp.AggregationAttraction researchgate.net
Leperisinus varius (Ash Bark Beetle)Anti-aggregationRepulsion/Inhibition researchgate.net
Cryphalus piceae (Fir Bark Beetle)Anti-aggregationRepulsion/Inhibition researchgate.net

Kairomone Activity in Interspecies Interactions

Beyond its role as a pheromone, this compound also functions as a kairomone, a chemical signal that benefits the receiver of a different species. This is exemplified by the relationship between bark beetles and their associates.

The racemic mixture of this compound, while acting as a repellent for certain bark beetles, is an attractant for Epuraea thoracica, a species of nitidulid beetle often associated with bark beetles. researchgate.net In this interaction, E. thoracica exploits the bark beetle's chemical signal to locate suitable habitats or food sources. This demonstrates a clear kairomonal effect where the signal produced by one species is intercepted by another for its own benefit. researchgate.net

Emitter SpeciesSignalReceiver SpeciesBehavioral Response in ReceiverReference
Leperisinus varius / Cryphalus piceaeThis compoundEpuraea thoracicaAttraction researchgate.net

Synthetic Methodologies and Stereochemical Control

Development of Total Synthesis Strategies for 7-Methyl-6,10-dioxaspiro[4.5]decane

The total synthesis of this compound has been approached through several distinct strategies, each with its own merits regarding efficiency and convergence.

Early and foundational syntheses of spiroketals like this compound often rely on multi-step linear sequences. A typical linear approach involves the sequential construction of a hydroxy keto-ether or a related precursor, which is then cyclized under acidic conditions to form the spiroketal.

Table 1: Comparison of Linear vs. Convergent Synthesis Concepts

FeatureLinear SynthesisConvergent Synthesis
Strategy Step-by-step assembly on a single molecular backbone (A → B → C → D)Independent synthesis of key fragments followed by their coupling (A + B → C)
Efficiency Overall yield is the product of individual step yields, often decreasing significantly with more steps.Overall yield is generally higher as long reaction sequences are avoided.
Flexibility Less flexible; late-stage failures require restarting the entire sequence.More flexible; allows for modification of fragments independently to create analogues.
Application Suitable for simpler targets or well-established routes.Preferred for complex molecules where fragments can be prepared efficiently.

Cascade reactions, also known as domino or tandem reactions, offer a significant increase in synthetic efficiency by forming multiple chemical bonds in a single, uninterrupted sequence. wikipedia.orgub.edu These reactions enhance atom economy and reduce waste by minimizing intermediate isolation and purification steps. wikipedia.orgnih.gov In the context of spiroketal synthesis, a cascade process can be initiated to rapidly assemble the core structure from a linear precursor.

For example, a tandem Prins spirocyclization can be employed to construct dioxaspiro[4.5]decane scaffolds. documentsdelivered.com This type of reaction might involve the acid-catalyzed cyclization of an unsaturated alcohol onto an aldehyde or ketone, followed by trapping of the resulting oxocarbenium ion by another internal nucleophile, leading directly to the spiroketal system. While specific examples for this compound are part of broader synthetic strategies, the principle remains a powerful tool for this structural class. The key is the formation of a precursor that, under a single set of reaction conditions, undergoes a series of intramolecular transformations to yield the final product. wikipedia.org

Organometallic reagents have proven highly effective in the synthesis of spiroketals. Routes involving organotin and organomercury compounds have been developed to generate key precursors. pherobase.com For instance, mercury(II)-mediated cyclization of hydroxyenones is a known method for producing spiroacetals. pherobase.com

More recently, organoselenium-mediated reactions have emerged as a valuable method for the stereocontrolled synthesis of spiroketals. acs.org A typical strategy involves the intramolecular cyclization of a hydroxyalkene. The reaction is initiated by an electrophilic selenium species (e.g., phenylselenenyl chloride), which activates the double bond for nucleophilic attack by the distal hydroxyl group. This forms a seleno-functionalized cyclic ether. Subsequent oxidation and elimination of the selenium moiety can yield an unsaturated ether, or reductive cleavage can provide the saturated system. This methodology allows for the formation of the heterocyclic rings of the spiroketal with a high degree of stereocontrol, governed by the stereochemistry of the initial cyclization. acs.org

Asymmetric Synthesis and Enantioselective Routes

Since the biological activity of pheromones is often dependent on their specific stereochemistry, the development of asymmetric syntheses for this compound is of critical importance. researchgate.net

A robust strategy for asymmetric synthesis is to start with a molecule that already possesses the desired stereochemistry—a chiral building block. Optically active ethyl 3-hydroxybutanoate is a versatile and widely used C4 chiral building block for natural product synthesis. orgsyn.org It can be obtained in high enantiomeric purity through methods like yeast reduction of ethyl acetoacetate (B1235776) or enantioselective hydrogenation. orgsyn.org

In the synthesis of enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a chiral precursor derived from (S)-ethyl 3-hydroxybutanoate can be used to set the stereocenter that will become the methyl-bearing carbon of the target molecule. nih.govresearchgate.net For example, a chemico-enzymatic synthesis approach may use porcine pancreatic lipase (B570770) (PPL) to resolve a racemic alcohol, providing enantiomerically pure starting materials which are then elaborated into the final spiroketal. researchgate.net This ensures that the final product is obtained as a single enantiomer or diastereomer.

Table 2: Key Chiral Precursors in Asymmetric Synthesis

Chiral PrecursorSource/Method of PreparationRole in Synthesis
(S)-Ethyl 3-hydroxybutanoate Yeast reduction of ethyl acetoacetate; enantioselective hydrogenation. orgsyn.orgProvides a chiral C4 unit to establish the stereocenter at C7 of the spiroketal.
(R)-6-Hepten-2-ol Lipase-mediated kinetic resolution. researchgate.netServes as a chiral starting material for constructing the tetrahydropyran (B127337) ring.
L-Sorbose Natural carbohydrate (chiral pool). documentsdelivered.comUsed as a complex starting material from which the spiroketal backbone can be derived through multiple steps. documentsdelivered.com

An alternative to using stoichiometric chiral sources is enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. While the spiroketalization step itself is often under thermodynamic control, catalytic asymmetric reactions can be used to set key stereocenters in the precursor molecule.

For example, an asymmetric hydrogenation or an asymmetric epoxidation reaction, catalyzed by a chiral metal complex, can be used early in the synthetic sequence to create a chiral intermediate from an achiral starting material. This intermediate then carries the stereochemical information through the subsequent steps to the final spiroketal product. The development of direct enantioselective catalysis for the spiroketal-forming cyclization is a more contemporary challenge but holds promise for highly efficient syntheses.

Synthesis of Spiroketal Analogues and Derivatives for Mechanistic Studies

To investigate the structure-activity relationships (SAR) and understand the mechanistic basis of the biological activity of spiroketals, researchers synthesize a variety of analogues and derivatives. While direct studies on this compound derivatives are limited in publicly accessible literature, the principles can be illustrated by examining related spiro-compounds.

For instance, a study on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are nitrogen-containing analogues (azaspirotals), demonstrates a common strategy. nih.gov In this research, various substituents were introduced at the 6-position of the spiro-scaffold to evaluate their potential as dopamine (B1211576) agonists. The core intermediate, ethyl 3-oxopiperidine-1-carboxylate, was modified via alkylation of its pyrrolidine (B122466) enamine to attach benzyl, 3-indolylmethyl, or 4-indolylmethyl groups. nih.gov

These synthetic modifications allowed for a systematic evaluation of how different functional groups at a specific position on the spiro-core influence biological activity. The resulting derivatives were then subjected to in vivo assays to probe their effects. nih.gov This approach of creating a library of structurally related compounds is fundamental to mechanistic studies, allowing scientists to map the pharmacophore and understand the key structural features required for a desired biological response.

Economic and Scalability Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of spiroketals like this compound is governed by economic viability and scalability. The chemical synthesis of complex molecules such as insect pheromones can be costly and intricate, often involving multi-step processes that generate chemical waste. nih.gov For a synthesis to be industrially feasible, it must be efficient, cost-effective, and environmentally sustainable.

Challenges in scaling up spiroketal synthesis include:

Use of expensive or hazardous reagents: Catalysts based on precious metals (e.g., gold, silver) or toxic reagents can make a process economically unviable and difficult to handle on a large scale. nih.gov

Harsh reaction conditions: Extreme temperatures or pressures require specialized industrial equipment, increasing capital and operational costs. nih.gov

Multi-step sequences: Long synthetic routes are inherently inefficient and costly for large-scale production. nih.govnih.gov

Purification: The removal of by-products and impurities can be a significant challenge, particularly with complex mixtures.

To overcome these hurdles, alternative strategies are being explored. Bio-based production in engineered systems, such as plants or microorganisms, presents a potentially sustainable and scalable alternative to traditional chemical synthesis. nih.gov For example, using plants as biofactories leverages their natural metabolic pathways to produce precursors, which can significantly lower costs and reduce the environmental impact associated with chemical manufacturing. nih.gov The global market for insect pheromones is substantial, driving the need for more sustainable and economical production methods. nih.gov

| Downstream Processing | The ease and cost of isolating and purifying the final product. | Efficient purification methods are needed to achieve the required purity for pheromone applications. |

Compound Index

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula Notes
This compound 77230-86-3 C₉H₁₆O₂ The primary subject of the article. nih.gov
(±)-6-hepten-2-ol 65633-31-0 C₇H₁₄O Precursor in the chemo-enzymatic synthesis. Current time information in Santa Cruz, CA, US.
2-(4'-hydroxypentyl)-1,3-dithiane Not available C₉H₁₈OS₂ Intermediate in the chemo-enzymatic synthesis. Current time information in Santa Cruz, CA, US.
Ethyl 3-oxopiperidine-1-carboxylate 56578-95-9 C₈H₁₃NO₃ Key intermediate for azaspiro-analogue synthesis. nih.gov
Benzyl group 100-51-6 (alcohol) C₇H₇⁻ A substituent used in analogue synthesis. nih.gov
3-Indolylmethyl group 87-51-4 (acid) C₉H₈N⁻ A substituent used in analogue synthesis. nih.gov

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry of 7-Methyl-6,10-dioxaspiro[4.5]decane Enantiomers

The spirocyclic nature of this compound gives rise to stereoisomerism. The presence of a chiral center at the C7 position and the stereogenic spiro center at C5 results in the possibility of multiple diastereomers and enantiomers. The elucidation of the absolute and relative stereochemistry of these isomers is a fundamental aspect of its structural characterization.

The determination of the relative stereochemistry often involves the analysis of through-space nuclear Overhauser effects (NOEs) in NMR spectroscopy, which can establish the spatial proximity of the methyl group at C7 relative to the protons on the cyclohexane (B81311) and dioxolane rings. The absolute configuration of the enantiomers is typically determined through methods such as the synthesis from chiral precursors of known configuration or by using chiral resolving agents in chromatography or spectroscopy. While specific studies on the enantiomeric resolution of this compound are not extensively documented in publicly available literature, the principles of stereochemical elucidation are well-established for related spiroketal compounds.

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the detailed stereochemical analysis of organic molecules like this compound.

Chiral Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can be used to resolve the signals of enantiomers in NMR spectroscopy. researchgate.net By forming diastereomeric complexes with the enantiomers of a chiral substrate, LSRs induce chemical shift differences (Δδ) between corresponding protons, allowing for their differentiation and quantification. For this compound, the oxygen atoms of the dioxolane ring can act as binding sites for the chiral LSR. This interaction would lead to the separation of NMR signals for the respective enantiomers, enabling the determination of enantiomeric purity. The magnitude of the induced shift is dependent on the concentration of the LSR and the proximity of the protons to the paramagnetic center. libretexts.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete structural and stereochemical elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the cyclohexane and dioxolane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly crucial for determining the relative stereochemistry. wordpress.com It identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com For instance, a NOE correlation between the C7-methyl group and specific axial or equatorial protons on the cyclohexane ring would define the orientation of the methyl group relative to the ring.

While a complete, publicly available 1D and 2D NMR spectral dataset for this compound is not readily found, the following table illustrates the kind of data that would be obtained and its interpretation.

Proton/Carbon Expected 1D Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations Key NOESY Correlations for Stereochemistry
C7-H~4.0-4.5Protons at C8Carbons of the dioxolane ring, C7-CH3C7-CH3, specific protons on the cyclohexane ring
C7-CH3~1.1-1.3-C7, C6C7-H, specific protons on the cyclohexane ring
Dioxolane CH2~3.5-4.0Each otherSpirocarbon (C5)-
Cyclohexane CH2~1.2-2.0Adjacent cyclohexane protonsOther cyclohexane carbonsInter- and intra-ring protons

Note: The chemical shifts are estimations based on related structures and general principles. The actual values would need to be determined experimentally.

X-ray Diffraction Crystallography for Solid-State Conformation

X-ray diffraction crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise conformation of the rings. acs.org

For this compound, X-ray analysis would reveal the preferred conformation of both the cyclohexane and dioxolane rings. The cyclohexane ring is expected to adopt a stable chair conformation to minimize angle and torsional strain. The five-membered dioxolane ring is likely to exist in a twist or envelope conformation. The specific puckering of the rings and the orientation of the methyl substituent would be precisely determined.

While this compound itself does not possess traditional hydrogen bond donors, the oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors. nih.gov In the presence of suitable donor molecules or in a crystalline state with other functionalized molecules, it could participate in intermolecular hydrogen bonding. X-ray crystallography would elucidate these interactions, providing insights into the crystal packing and supramolecular assembly. acs.org Intramolecular hydrogen bonding is not expected in the parent compound but could be a significant factor in the conformation of its hydroxylated derivatives.

Computational Chemistry and Molecular Modeling Studies of Conformation and Stability

Computational chemistry and molecular modeling have proven to be invaluable tools in the stereochemical investigation of spiroketal structures, including this compound. These methods provide insights into the conformational preferences and relative stabilities of different stereoisomers, which are crucial for understanding their biological activity. While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of spiroketal conformational analysis, supported by computational studies on analogous systems, provide a strong framework for understanding its behavior.

The stability of the spiroketal moiety is significantly influenced by stereoelectronic effects, most notably the anomeric and exo-anomeric effects. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation, as this allows for a stabilizing hyperconjugative interaction between the lone pair of the endocyclic heteroatom and the antibonding orbital (σ*) of the exocyclic C-O bond. In spiroketals, this translates to a preference for conformations where the lone pairs of one oxygen atom are anti-periplanar to the C-O bond of the other ring. This typically results in a conformation where both C-O bonds of the spirocenter are axial to their respective rings, leading to a more stable diaxial arrangement over an axial-equatorial one.

For (E)-7-methyl-1,6-dioxaspiro[4.5]decane, this principle dictates a strong conformational preference. The stabilization arising from the anomeric effect forces the oxygen atom of the tetrahydrofuran (B95107) ring (the five-membered ring) to adopt an axial position relative to the tetrahydropyran (B127337) ring (the six-membered ring). Consequently, the methyl group at the C7 position of the tetrahydropyran ring preferentially occupies an equatorial position to minimize steric strain. This arrangement leads to the most stable conformation for the trans isomer.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to quantify the energetic differences between various possible conformations. For instance, calculations at the B3LYP/6-311+G* level of theory have been used to investigate rotational barriers and conformational stabilities in related spiro compounds. Molecular mechanics force fields, such as MMFF94, are also utilized to model the geometries and relative energies of different conformers. These calculations can provide data on bond lengths, bond angles, dihedral angles, and relative energies, which are essential for constructing a detailed picture of the molecule's three-dimensional structure and stability.

Hypothetical Conformational Energy Data

Conformer Method/Basis Set Relative Energy (kcal/mol) Key Dihedral Angles (°)
(5R,7S)-trans, Chair-Twist DFT/B3LYP/6-31G* 0.00 O1-C5-O6-C7: 178.5

The following table lists the chemical compounds mentioned in this article.

Table of Chemical Compounds

Compound Name
This compound
(E)-7-methyl-1,6-dioxaspiro[4.5]decane
(5R,7S)-7-Methyl-6,10-dioxaspiro[4.5]decane

Biological Activity and Structure Activity Relationship Sar Studies

Spectrum of Biological Roles of 7-Methyl-6,10-dioxaspiro[4.5]decane

Conophthorin is a semiochemical for a wide range of coleopteran and hymenopteran insects. researchgate.net Its sources are diverse, originating from plants, insects, fungi, and bacteria. researchgate.net For instance, the compound is produced by developing fungal spores and can be detected in abiotically stressed plant tissues, suggesting that fungal volatiles can signal plant vulnerability to insects. acs.orgacs.org

The behavioral response of insects to this compound is varied, functioning as both an attractant and a repellent. This duality is critical in mediating inter- and intra-species interactions.

As a repellent or anti-aggregation pheromone, the compound plays a crucial role in preventing resource over-exploitation. In the ash bark beetle, Leperisinus varius, this male-produced spiroacetal was found to be inhibitory, reducing the response of the beetles to baited traps. acs.org Similarly, it disrupts the attraction of sawyer beetles (Monochamus spp.) to traps baited with host volatiles and other bark beetle pheromones. science.gov For many species of Scolytidae (bark beetles), conophthorin appears to act as a general repellent. science.gov It is also listed as a compound with demonstrated attraction-inhibiting activity for other bark beetles. oup.com

Conversely, under different circumstances, the compound can act as an attractant. A racemic mixture of the E-isomer, (E)-7-methyl-1,6-dioxaspiro[4.5]decane, attracts an associated beetle species, Epuraea thoracica, in significant numbers. acs.org It is also a known pheromone for the common wasp (Vespula vulgaris) and the German yellowjacket (Vespula germanica). science.govnih.gov Furthermore, it is a key component in a blend of host plant volatiles that attracts the navel orangeworm (Amyelois transitella). researchgate.net

Insect Behavioral Responses to this compound

Insect SpeciesFamilyBehavioral ResponseCitation
Leperisinus varius (Ash bark beetle)ScolytidaeRepulsion / Inhibition acs.org
Cryphalus piceae (Fir bark beetle)ScolytidaeRepulsion (specific enantiomer) acs.org
Monochamus spp. (Sawyer beetles)CerambycidaeRepulsion / Kairomone disruption science.gov
Epuraea thoracicaNitidulidaeAttraction (to racemic mixture) acs.org
Vespula vulgaris (Common wasp)VespidaeAttraction (Pheromone) science.govnih.gov
Vespula germanica (German yellowjacket)VespidaeAttraction (Pheromone) science.gov
Amyelois transitella (Navel orangeworm)PyralidaeAttraction (as part of a blend) researchgate.net

The available scientific literature focuses on the role of this compound as a semiochemical rather than a direct inhibitor of fungal or insect growth. While some volatiles found in conjunction with conophthorin, such as certain monoterpenes, have been implicated in antifungal activity, this property is not directly attributed to conophthorin itself. acs.org Similarly, studies on insect growth regulators (IGRs) have explored other compounds for repellent or insecticidal effects, but have not demonstrated that conophthorin functions in this capacity. researchgate.net The compound's production by fungal associates of bark beetles points to a role in ecological signaling and symbiosis rather than direct growth inhibition. nih.gov For example, healthy trees produce resin containing fungicidal compounds to defend against attack, a process mediated by semiochemicals, but conophthorin's role is in communication within this system, not as the fungicidal agent itself. nih.govdiva-portal.org

Mechanistic Investigations of Biological Interactions

Understanding how this compound exerts its effects requires investigating its interactions at the molecular level within target organisms.

The specific biochemical pathways within target organisms that are triggered following the detection of this compound are not extensively detailed in the surveyed literature. While the biosynthetic pathways that lead to the production of semiochemicals are studied, the downstream signaling cascade that occurs after reception in the target insect remains an area requiring further research. The primary mechanism described is not an internal metabolic pathway disruption, but an olfactory-driven behavioral response.

The biological activity of conophthorin is initiated through its detection by the insect's olfactory system. The compound binds to odorant receptors (ORs) located on the membranes of olfactory sensory neurons (OSNs), which are housed in sensilla on the insect's antennae. slu.senih.gov This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that travels to the brain, resulting in a behavioral response. slu.se

Studies on conifer-feeding bark beetles have provided specific insights into this process. Electrophysiological recordings have identified distinct classes of OSNs that respond strongly to conophthorin. In the Eurasian spruce bark beetle, Ips typographus, and the pine-infesting Ips acuminatus, specific OSNs have been found that are tuned to (5S,7S)-trans-conophthorin. frontiersin.org This demonstrates a high degree of specialization in the olfactory system for detecting this key semiochemical. While the specific odorant receptor protein (e.g., ItypOR) responsible for binding conophthorin has not been definitively characterized in the same way as those for some primary pheromone components, the evidence clearly points to a receptor-mediated mechanism at the peripheral sensory neuron level. frontiersin.orgbiorxiv.org

Stereochemical Influence on Biological Efficacy

The stereochemistry of this compound is a critical determinant of its biological activity. Different enantiomers and diastereomers of the molecule can elicit vastly different, or even opposing, behavioral responses in insects.

This specificity is evident in bark beetles. For the fir bark beetle, Cryphalus piceae, only the naturally produced (5S, 7S)-(-)-enantiomer causes a reduction in response to baited traps. acs.org In contrast, adding either enantiomer of the E-isomer reduces trap catches for the ash bark beetle, Leperisinus varius. acs.org Furthermore, the racemic mixture of (E)-7-methyl-1,6-dioxaspiro[4.5]decane does not repel C. piceae but instead attracts the associated nitidulid beetle, Epuraea thoracica. acs.org This highlights how different species have evolved to respond to highly specific stereoisomers, allowing for precise chemical communication in a complex ecosystem. The detection mechanism itself is stereospecific, as demonstrated by the OSNs in Ips beetles that are specifically tuned to the (5S,7S)-trans-conophthorin isomer. frontiersin.org

Influence of Stereochemistry on Biological Activity

Insect SpeciesIsomer / EnantiomerObserved EffectCitation
Cryphalus piceae(5S, 7S)-(-)-enantiomerResponse reduction (repulsion) acs.org
Cryphalus piceaeRacemic (E)-isomerNo response reduction acs.org
Leperisinus variusBoth enantiomers of (E)-isomerResponse reduction (repulsion) acs.org
Epuraea thoracicaRacemic (E)-isomerAttraction acs.org
Ips typographus & Ips acuminatus(5S,7S)-trans-conophthorinDetected by specific Olfactory Sensory Neurons frontiersin.org

Differential Activity of Enantiomers (e.g., (5S,7S)-enantiomer)

Research has revealed significant differences in the biological activity of the enantiomers of this compound, particularly in the context of insect chemical communication. This compound, also known as conophthorin, serves as a pheromone for various species of bark beetles (Scolytidae). researchgate.net

Field experiments have demonstrated that the enantiomeric composition of this compound is crucial for its biological function, which can vary between different insect species. For the fir bark beetle, Cryphalus piceae, the naturally produced (5S, 7S)-(-)-enantiomer acts as an anti-aggregation pheromone, reducing the attraction of the beetles to baited traps. In contrast, the unnatural (+)-enantiomer showed no significant biological activity, indicating a high degree of enantiomeric specificity in the olfactory receptors of this species. researchgate.net

In the case of the ash bark beetle, Leperisinus varius, the biological response appears to be less dependent on the stereochemistry of the pheromone. Both the natural (5S, 7S)-(-)-enantiomer and its unnatural counterpart were found to inhibit the attraction of L. varius to traps, suggesting that the receptors of this beetle are not as finely tuned to the specific stereoisomer. researchgate.net

Interestingly, the racemic mixture of this compound has been observed to attract Epuraea thoracica, a species associated with bark beetles. This highlights the complex ecological role of this spiroketal, where different enantiomeric compositions can mediate interactions between different species in the same ecosystem. researchgate.net The synthesis of the individual enantiomers has been a critical aspect of elucidating these distinct biological roles. nih.gov

The differential activity of the enantiomers of this compound underscores the principle of chirality in chemical ecology, where the biological message of a molecule is encoded in its three-dimensional structure.

Table 1: Differential Biological Activity of this compound Enantiomers

Insect SpeciesEnantiomerBiological Effect
Cryphalus piceae (Fir Bark Beetle)(5S, 7S)-(-)-enantiomerAnti-aggregation
Cryphalus piceae (Fir Bark Beetle)(+)-enantiomerInactive
Leperisinus varius (Ash Bark Beetle)(5S, 7S)-(-)-enantiomerAnti-aggregation
Leperisinus varius (Ash Bark Beetle)(+)-enantiomerAnti-aggregation
Epuraea thoracicaRacemic mixtureAttraction

Enantiomer-Specific Perception by Insect Antennae (e.g., GC-EAD)

The differential behavioral responses to the enantiomers of this compound are rooted in their specific detection by olfactory receptors located on the antennae of insects. A key technique for investigating this is gas chromatography-electroantennographic detection (GC-EAD). This method allows researchers to identify which compounds in a complex mixture are perceived by an insect's antenna.

In a typical GC-EAD setup, a gas chromatograph separates the volatile compounds, which are then simultaneously directed to a standard detector (like a flame ionization detector) and to an insect antenna preparation. The electrical signals generated by the antenna in response to biologically active compounds are recorded as an electroantennogram (EAG). By comparing the EAG with the chromatogram, the specific compounds that elicit a neural response can be pinpointed.

While specific GC-EAD data for this compound is not extensively detailed in publicly available literature, the principles of the technique have been widely applied to study the perception of other spiroketal pheromones. For instance, GC-EAD has been instrumental in identifying the individual components of trail-following pheromones in termites. nih.gov These studies often reveal that only specific enantiomers or a precise blend of stereoisomers trigger a significant antennal response, which then correlates with behavioral assays. nih.gov

The application of GC-EAD to the enantiomers of this compound would be expected to show a strong antennal response in Cryphalus piceae to the (5S, 7S)-(-)-enantiomer and little to no response to the (+)-enantiomer, mirroring the behavioral findings. For Leperisinus varius, GC-EAD might show antennal responses to both enantiomers, explaining the lack of behavioral discrimination.

Structure-Activity Relationship (SAR) Studies on this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. These studies involve systematically modifying the molecule's structure and observing the resulting changes in the biological response.

Impact of Structural Modifications on Biological Response

While comprehensive SAR studies focused solely on this compound are limited, the broader field of spiroketal pheromone research provides valuable insights. The general findings indicate that the biological activity of spiroketals is highly sensitive to structural changes. Key structural features that influence activity include:

The Spiroketal Core: The 1,6-dioxaspiro[4.5]decane ring system is a common motif in many biologically active natural products and is often essential for their activity. semanticscholar.org

Stereochemistry: As discussed previously, the absolute configuration at the spirocenter and any stereogenic centers on the rings are critical determinants of activity.

Ring Size and Substitution: Modifications to the size of the rings or the position and nature of substituents can dramatically alter or abolish biological activity. For example, the synthesis of oxa-analogues, such as 1,6,9-trioxaspiro[4.5]decanes, represents a strategy to probe the importance of specific oxygen atoms within the spiroketal framework for receptor binding and subsequent biological response. semanticscholar.org

The synthesis of various pheromone analogues and monitoring their effects on insect behavior are central to SAR studies. These investigations help to map the "pharmacophore" – the essential three-dimensional arrangement of functional groups required for biological activity.

Computational Approaches to SAR Elucidation

Computational chemistry offers powerful tools to complement experimental SAR studies. Molecular modeling techniques can provide insights into the interactions between a pheromone and its putative receptor, even when the receptor's structure has not been fully characterized.

Potential computational approaches for elucidating the SAR of this compound include:

Conformational Analysis: The spiroketal structure of this compound imparts a degree of conformational rigidity, yet the rings can still adopt different conformations (e.g., chair, boat). Computational methods can predict the most stable conformations of the different enantiomers, which can then be correlated with their biological activity.

Pharmacophore Modeling: By comparing the 3D structures of active and inactive analogues, a pharmacophore model can be developed. This model defines the key steric and electronic features required for a molecule to bind to the receptor and elicit a response.

Molecular Docking: If the 3D structure of the insect's olfactory receptor protein were known, molecular docking simulations could be used to predict how the different enantiomers and analogues of this compound bind to the receptor's active site. This can help to explain the observed differences in biological activity at a molecular level.

While specific computational studies on this compound are not prominent in the literature, the general approaches have been applied to understand ligand-receptor interactions in various biological systems and hold promise for future research into spiroketal pheromones. nih.gov

Advanced Analytical Techniques for Detection and Quantification

High-Resolution Mass Spectrometry (HRMS) in Characterization and Metabolite Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of 7-Methyl-6,10-dioxaspiro[4.5]decane. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a compound's elemental formula from its exact mass. The key advantage of HRMS is its ability to perform retrospective data analysis of non-target compounds without needing to re-inject samples. nih.gov For this compound, the monoisotopic mass has been calculated to be 156.115029749 Da. nih.govnih.gov This level of precision enables analysts to distinguish the target compound from other isobaric interferences—molecules that have the same nominal mass but different elemental compositions.

In HRMS analysis, selectivity is significantly enhanced by using a narrow mass extraction window (MEW) during data processing, which helps to eliminate interfering ions. nih.gov Furthermore, when coupled with techniques like ion mobility spectrometry, HRMS can provide additional identifying information, such as the compound's collision cross-section (CCS). The predicted CCS values for various adducts of this compound offer another layer of confirmation for its presence in complex samples. uni.lu

Table 1: Computed HRMS-Relevant Properties of 7-Methyl-1,6-dioxaspiro[4.5]decane
PropertyValueSource
Molecular FormulaC9H16O2 nih.govnist.gov
Monoisotopic Mass156.115029749 Da nih.govnih.gov
Molecular Weight156.22 g/mol nih.gov
Table 2: Predicted Collision Cross Section (CCS) Values for 7-Methyl-1,6-dioxaspiro[4.5]decane Adducts
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+157.12232133.0
[M+Na]+179.10426138.3
[M+K]+195.07820139.7
[M+NH4]+174.14886155.1

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Fractionation

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to pinpoint biologically active volatile compounds within a complex mixture. science.gov This method is particularly valuable in chemical ecology for identifying semiochemicals, such as pheromones or kairomones, that elicit a response in insects. In a GC-EAD system, the effluent from the gas chromatograph column is split into two paths. One path leads to a conventional detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), while the other is directed over an insect's antenna, which serves as a highly selective biological detector. frontiersin.org When a compound that the insect can detect elutes from the column, the antenna generates a measurable electrical signal (a depolarization), which is recorded as an antennogram. science.gov

This technique has been instrumental in identifying active spiroacetals in various insect species. For instance, a related compound, 2-ethyl-7-methyl-1,6-dioxaspiro[4.5]decane, was identified as eliciting an antennal response in the cucumber fruit fly, Zeugodacus cucumis. researchgate.net Research on the fir bark beetle, Cryphalus piceae, found that E-7-methyl-1,6-dioxaspiro[4.5]decane was present in its frass and acted as an aggregation inhibitor. researchgate.net The use of GC-EAD allows researchers to rapidly screen volatile extracts and isolate specific compounds that mediate insect behavior for subsequent identification by MS.

Table 3: Examples of Spiroacetals Investigated Using GC-EAD or EAG
CompoundInsect SpeciesContext
E-7-Methyl-1,6-dioxaspiro[4.5]decaneCryphalus piceae (Fir bark beetle)Identified in frass; acts as an aggregation inhibitor. researchgate.net
E-7-Methyl-1,6-dioxaspiro[4.5]decaneLeperisinus varius (Ash bark beetle)Known pheromone component; reduces trap response. researchgate.net
2-Ethyl-7-methyl-1,6-dioxaspiro[4.5]decane isomerZeugodacus cucumis (Cucumber fruit fly)Elicited antennal responses in males and females. researchgate.net

Application of this compound as an Analytical Reference Standard

The availability of this compound as a certified analytical reference standard is essential for accurate and reproducible research. lgcstandards.com Reference standards are highly pure compounds with well-characterized properties that are used as a benchmark for qualitative and quantitative analysis. In chromatography, a reference standard is used to confirm the identity of an unknown compound in a sample by comparing their retention times. For example, this compound has a reported Kovats Retention Index of 1281 on a standard polar column, a standardized value that helps in its identification across different GC systems. nih.gov

In mass spectrometry, the fragmentation pattern of the reference standard is compared to the pattern of the suspected compound in the sample to confirm its identity. The availability of reference data from institutions like the National Institute of Standards and Technology (NIST) further solidifies its role as a reliable calibrant. nist.gov This comparative analysis is fundamental for validating analytical methods and ensuring that the compound being measured is indeed this compound.

Table 4: Key Identifiers and Properties for 7-Methyl-1,6-dioxaspiro[4.5]decane as a Reference Standard
Identifier/PropertyValueSource
CAS Number73046-13-6 lgcstandards.com
IUPAC Name7-methyl-1,6-dioxaspiro[4.5]decane nih.govnist.gov
InChIKeyXNNASGSBOJGKAZ-UHFFFAOYSA-N nih.govnist.gov
Kovats Retention Index (standard polar column)1281 nih.gov

Future Research Directions and Broader Academic Implications

Novel Synthetic Approaches for Complex Spiroketal Architectures

While the synthesis of simple spiroketals like 7-Methyl-6,10-dioxaspiro[4.5]decane is well-established, the construction of more intricate architectures incorporating this core remains a formidable challenge. Future research will likely focus on developing innovative and efficient synthetic strategies that offer precise control over stereochemistry, a critical determinant of biological activity.

Key areas of investigation will include:

Kinetically-Controlled Spiroketalizations: Traditional methods often rely on thermodynamic control, which may not yield the desired, less stable stereoisomer. The development of new kinetically-controlled reactions will be crucial for accessing a wider range of stereochemically diverse spiroketals. mskcc.org This could involve the design of novel catalysts or reaction conditions that favor the formation of specific anomers.

Advanced Catalytic Systems: The exploration of transition-metal catalysis, organocatalysis, and biocatalysis will undoubtedly lead to milder and more selective methods for constructing the spiroketal core and for its subsequent functionalization. For instance, silver-catalyzed modular intermolecular approaches have shown promise in the preparation of highly substituted 6,6-spiroketals. researchgate.net

Diversity-Oriented Synthesis (DOS): Applying DOS principles to the this compound scaffold will enable the generation of libraries of structurally diverse compounds. mskcc.org This approach, which systematically varies appendages, stereochemistry, and the core skeleton, is essential for exploring the full potential of this structural class in drug discovery.

A comparative look at established and emerging synthetic strategies is presented below:

Synthetic StrategyDescriptionAdvantagesChallenges
Thermodynamically-Controlled Spirocyclization Acid-catalyzed cyclization of a dihydroxy-ketone precursor, leading to the most stable stereoisomer.Simplicity and predictability for the most stable product.Limited access to less stable, potentially more active, isomers.
Kinetically-Controlled Spirocyclization Reactions designed to form a specific, potentially less stable, stereoisomer under non-equilibrating conditions.Access to a wider range of stereoisomers.Requires careful design of reagents and reaction conditions.
Enzyme-Catalyzed Formation Utilization of enzymes, such as spiroketal cyclases, to achieve high stereoselectivity.Excellent stereocontrol and mild reaction conditions.Enzyme availability and substrate specificity can be limiting.
Anion Relay Chemistry (ARC) A multi-component strategy for constructing complex molecular architectures in a single operation.High efficiency and construction of complex skeletons.Can be technically demanding to execute.
Photoisomerization/Cyclization A tactic involving light-induced isomerization followed by cyclization to form the spiroketal structure.Novel bond formations and access to unique structures.Requires specialized equipment and photochemical expertise.

Deepening the Understanding of Biosynthetic Pathways and Enzymes

Nature provides a blueprint for the efficient and stereoselective synthesis of complex molecules. Unraveling the biosynthetic pathways that lead to spiroketal-containing natural products is a key area of future research. While the specific biosynthetic route to this compound may be simple, studying the enzymes involved in the formation of more complex, related structures will provide invaluable insights.

Future research in this area should focus on:

Identification and Characterization of Spiroketal Cyclases: The discovery and detailed study of enzymes responsible for spiroketal formation, such as OssO and OlmO in polyketide biosynthesis, are paramount. nih.govacs.orgacs.org These enzymes exhibit remarkable control over the stereochemical outcome of the cyclization reaction.

Structural Biology of Biosynthetic Enzymes: Determining the three-dimensional structures of spiroketal cyclases, ideally in complex with their substrates or products, will provide a molecular-level understanding of their catalytic mechanisms. nih.gov This knowledge can then be harnessed for protein engineering and the development of novel biocatalysts.

Mechanistic Studies of Enzyme-Catalyzed Reactions: Elucidating the precise chemical steps involved in enzyme-catalyzed spiroketal formation will be crucial. This includes understanding the roles of active site residues in catalysis and the factors that govern stereoselectivity. nih.gov

Advanced Mechanistic Studies of Spiroketal-Target Interactions

Understanding how spiroketals interact with their biological targets is fundamental to the design of new therapeutic agents. While this compound itself may not have a known specific target, it serves as a valuable model for studying the fundamental principles of spiroketal-protein interactions.

Future research directions include:

High-Resolution Structural Biology: Obtaining crystal structures of spiroketals bound to their protein targets is a critical goal. nih.gov Such structures provide a detailed picture of the binding mode and the key intermolecular interactions, as demonstrated by the co-crystal structure of a designed spiroketal with the retinoid X receptor (RXR). nih.gov

Computational Modeling and Simulation: Molecular dynamics simulations and other computational techniques can be used to study the conformational dynamics of spiroketals and their interactions with biological macromolecules. These methods can provide insights into the binding thermodynamics and kinetics that are not readily accessible through experimental methods alone.

Biophysical Techniques: A range of biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, can be employed to quantify the binding affinity and kinetics of spiroketal-target interactions.

Rational Design of Bioactive Spiroketals Based on SAR

The knowledge gained from synthetic, biosynthetic, and mechanistic studies will culminate in the ability to rationally design novel bioactive spiroketals with desired properties. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, will be a cornerstone of this endeavor.

Key aspects of future rational design efforts will involve:

Scaffold Hopping and Bioisosteric Replacement: Utilizing the this compound core as a starting point, medicinal chemists can explore modifications to the ring system and its substituents to optimize interactions with a biological target. nih.gov

3D-Pharmacophore Modeling: This computational approach can be used to identify the key structural features required for biological activity and to guide the design of new molecules that fit the pharmacophore model. nih.gov

Integration of Conformational Analysis: The rigid nature of the spiroketal scaffold makes it an excellent platform for presenting functional groups in a well-defined three-dimensional arrangement. mskcc.org Understanding the conformational preferences of the spiroketal ring system is therefore crucial for designing molecules with optimal target engagement.

The table below summarizes key enzymes involved in spiroketal biosynthesis, which can serve as inspiration for future research:

EnzymeOrganismNatural ProductFunction
OssO Streptomyces ossamyceticusOssamycinSpiroketal Cyclase
OlmO Streptomyces sp.OligomycinSpiroketal Cyclase
RevJ Streptomyces reveromyceticusReveromycin ASpirocyclase
AveC Streptomyces avermitilisAvermectinSpiroketalization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-6,10-dioxaspiro[4.5]decane, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclization reactions between diamines and carbonyl compounds under controlled conditions. For example, dimethylformamide (DMF) is often used as a solvent to solubilize reactants, while temperature and reaction time are optimized to minimize side products. Key steps include purification via crystallization or chromatography to isolate high-purity products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the spirocyclic structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls or ethers. High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity, while mass spectrometry (MS) verifies molecular weight .

Q. What are common chemical reactions involving this compound, and how are they optimized?

  • Methodological Answer : The compound undergoes nucleophilic attacks at carbonyl groups, esterification, and substitution reactions. Reaction optimization involves selecting catalysts (e.g., amines for substitutions) and solvents (e.g., ethanol or dichloromethane). Kinetic studies and monitoring via thin-layer chromatography (TLC) help track reaction progress .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological targets like enzymes?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) to measure enzyme inhibition or activation. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking simulations predict binding modes, validated by mutagenesis studies on target proteins .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Cross-validate synthesis protocols to ensure consistency in stereochemistry and purity. Compare bioactivity data across structural analogs (e.g., methyl vs. phenyl substituents) to identify structure-activity relationships (SAR). Use meta-analysis to account for variability in assay conditions (e.g., pH, cell lines) .

Q. How does computational modeling enhance understanding of this compound's reactivity and stability?

  • Methodological Answer : Density functional theory (DFT) calculations predict thermodynamic stability and reaction pathways. Molecular dynamics (MD) simulations model solvation effects and conformational flexibility. Software tools like Gaussian or Schrödinger Suite integrate experimental data to refine predictive models .

Q. What experimental designs are effective for optimizing the spirocyclic core's functionalization?

  • Methodological Answer : Employ factorial design to test variables like catalyst loading, solvent polarity, and temperature. Response surface methodology (RSM) identifies optimal conditions for introducing substituents (e.g., methyl or benzyl groups) while minimizing side reactions. High-throughput screening accelerates derivative synthesis .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Cross-reference NMR chemical shifts with databases (e.g., SciFinder or PubChem) and validate assignments using 2D NMR (COSY, HSQC). Replicate experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) to eliminate environmental artifacts .

Q. What protocols ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Adhere to standardized assay protocols (e.g., CLSI guidelines for antimicrobial testing). Use internal controls (e.g., reference inhibitors) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals. Publish raw data and statistical analyses (e.g., ANOVA) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.